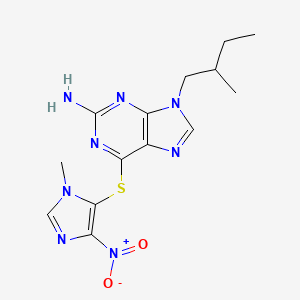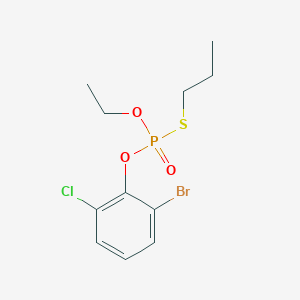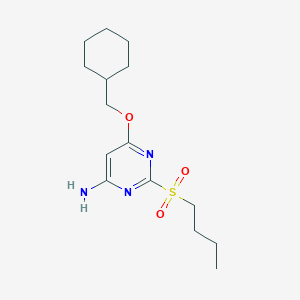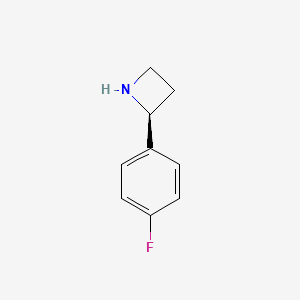
(S)-2-(4-Fluorophenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Fluorophenyl)azetidine is a chiral azetidine derivative characterized by the presence of a fluorophenyl group at the second position of the azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and azetidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with azetidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction process.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-(4-Fluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
科学研究应用
(S)-2-(4-Fluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (S)-2-(4-Fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
(S)-2-Phenylazetidine: Lacks the fluorine substituent, resulting in different chemical and biological properties.
(S)-2-(4-Chlorophenyl)azetidine: Contains a chlorine substituent instead of fluorine, leading to variations in reactivity and biological activity.
(S)-2-(4-Methylphenyl)azetidine: Features a methyl group, which influences its steric and electronic properties.
Uniqueness
(S)-2-(4-Fluorophenyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
属性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC 名称 |
(2S)-2-(4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2/t9-/m0/s1 |
InChI 键 |
LWSFAJGOENYINQ-VIFPVBQESA-N |
手性 SMILES |
C1CN[C@@H]1C2=CC=C(C=C2)F |
规范 SMILES |
C1CNC1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


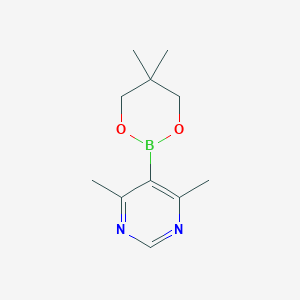
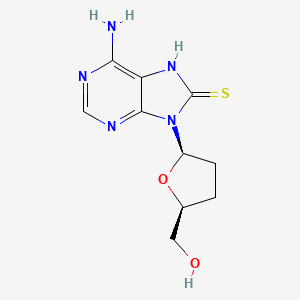
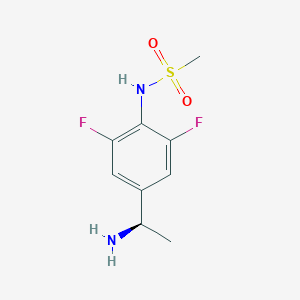
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
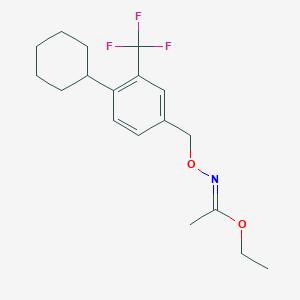


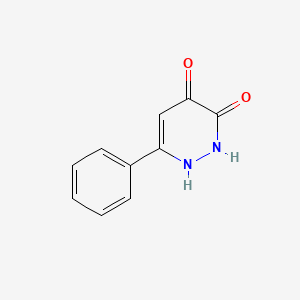

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
